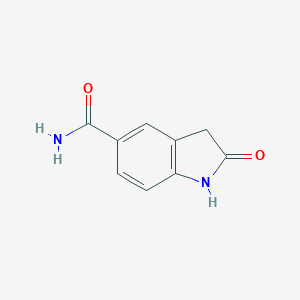

2-Oxoindoline-5-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPQXFPHNACOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxoindoline 5 Carboxamide and Its Analogues

Convergent and Linear Synthesis Strategies

Synthesis of 2-Oxoindoline-5-carboxylic Acid Precursors

A crucial intermediate in the synthesis of 2-oxoindoline-5-carboxamide is 2-oxoindoline-5-carboxylic acid. Several routes have been developed to produce this precursor, starting from a variety of readily available materials.

One common method begins with the commercially available indolin-2-one. nih.gov This starting material can be treated with chloroacetyl chloride in the presence of aluminum chloride to yield 5-(2-chloroacetyl)indolin-2-one. nih.gov This intermediate is then heated in pyridine (B92270), followed by treatment with sodium hydroxide (B78521), to afford 2-oxoindoline-5-carboxylic acid. nih.gov The reaction with pyridine forms a pyridinium (B92312) intermediate, which is subsequently hydrolyzed under basic conditions to the desired carboxylic acid. nih.gov This process has been reported to produce the product in high yield. nih.gov

Another pathway involves the hydrolysis of a methyl ester precursor, methyl 2-oxoindoline-5-carboxylate. This hydrolysis can be accomplished using aqueous sodium hydroxide or hydrochloric acid to yield the carboxylic acid.

An alternative strategy utilizes 4-aminobenzoic acid as the starting material. researchgate.netnih.gov In a multi-step process, 4-aminobenzoic acid is reacted with hydroxylamine (B1172632) and chloral (B1216628) hydrate (B1144303) (trichloroacetaldehyde), followed by cyclization in concentrated sulfuric acid to form the isatin (B1672199) core. researchgate.netnih.gov The resulting isatin is then reduced to yield 2-oxoindoline-5-carboxylic acid. researchgate.net This method provides a versatile route to the precursor from a simple and inexpensive starting material. nih.gov Research has also explored direct C-H amination of benzoic acid derivatives as a more modern approach to access ortho-amino arene carboxylic acids, which are precursors to oxindoles. rsc.org

The synthesis can also commence from ethyl 2,3-dioxoindoline-5-carboxylate, also known as ethyl isatin-5-carboxylate. This compound can be selectively reduced at the 3-position to generate the corresponding 2-oxoindoline derivative. A common method involves reduction with sodium hydrosulfite, which selectively reduces the 3-keto group to a hydroxyl group, which can then be further reduced to a methylene (B1212753) group. google.com

Amide Bond Formation via Coupling Reagents

Once 2-oxoindoline-5-carboxylic acid is obtained, the final step is the formation of the amide bond to produce this compound. This is typically achieved through the use of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. fishersci.co.ukhepatochem.comluxembourg-bio.com

A variety of coupling reagents are employed for this purpose, often in combination with additives to enhance efficiency and minimize side reactions like racemization. fishersci.co.ukhepatochem.compeptide.com Commonly used reagents and additives include:

EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : A water-soluble carbodiimide (B86325) that activates the carboxylic acid to form a reactive O-acylisourea intermediate. nih.govfishersci.co.uk

HOBt (1-Hydroxybenzotriazole) : Often used in conjunction with carbodiimides like EDC to suppress racemization and improve yields. nih.govpeptide.com

DIPEA (N,N-Diisopropylethylamine) : A non-nucleophilic base used to neutralize acids formed during the reaction. nih.gov

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium-based coupling reagent known for its high efficiency.

CDI (Carbonyldiimidazole) : A reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate.

The general procedure involves dissolving the 2-oxoindoline-5-carboxylic acid in an anhydrous solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), followed by the addition of the coupling reagent, an additive like HOBt, and a base such as DIPEA. nih.gov The amine is then added to the mixture, and the reaction is stirred until completion. nih.gov

| Coupling Reagent Combination | Amine Source | Base | Solvent | Reference |

| EDC•HCl, HOBt | 1-(2,4-difluorophenyl)-N-methylmethanamine hydrochloride | DIPEA | Acetonitrile | nih.gov |

| PyBOP | Various amines | - | DMF | |

| TBTU, 4-methylmorpholine | Anilines | - | DMF/DCM | researchgate.net |

| - | (R)-1-(4-fluorophenyl)ethan-1-amine | DIPEA | DMF | nih.gov |

Condensation Reactions for Scaffold Assembly

Condensation reactions, particularly those involving isatin (indoline-2,3-dione) and its derivatives, provide a powerful method for assembling the 2-oxoindoline scaffold and introducing diversity. researchgate.netnih.govrsc.orgresearchgate.netnih.govarkat-usa.org These reactions often fall under the category of multicomponent reactions (MCRs), which offer advantages such as high atom economy and operational simplicity. researchgate.netarkat-usa.org

The Knoevenagel condensation is a prominent example, where an active methylene compound reacts with the C3-carbonyl group of an isatin derivative. researchgate.net For instance, the reaction of an N-substituted this compound with an aldehyde, such as thiazole-2-carbaldehyde, in the presence of a base like pyrrolidine, leads to the formation of a 3-ylidene-2-oxoindoline derivative. nih.gov This reaction extends the conjugation of the system and introduces new functional groups. nih.gov

Furthermore, isatins can participate in 1,3-dipolar cycloaddition reactions. arkat-usa.org For example, the in-situ generation of an azomethine ylide from isatin and an amino acid can react with a dipolarophile to construct spirooxindole systems, which are heterocyclic structures with a spiro-fused ring at the 3-position of the oxindole (B195798) core. rsc.orgarkat-usa.org

Advanced Synthetic Transformations for Structural Diversification

The inherent reactivity of the 2-oxoindoline nucleus allows for a multitude of chemical modifications. These transformations are crucial for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. The following sections detail key strategies for achieving structural diversity.

Modifications at the Indoline (B122111) Ring System (e.g., N-alkylation, substitutions at C3, C5, C7)

The indoline ring system presents several sites amenable to substitution, enabling the introduction of various functional groups to modulate biological activity.

N-Alkylation: The nitrogen atom of the lactam ring is a common site for modification. N-alkylation is typically achieved by treating the 2-oxoindoline with an alkyl halide in the presence of a base. jst.go.jp For instance, N-alkylated derivatives of 3-arylmethyl-2-oxindole have been synthesized by the alkylation of the corresponding amidate. jst.go.jp A notable example is the synthesis of (E)-N-(2,4-difluorobenzyl)-1-alkyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide derivatives, where N-alkylation is a key step. nih.gov Furthermore, switchable chemo- and regioselective alkylation of 2-oxindoles with secondary alcohols has been reported, where aprotic solvents and a Lewis acid catalyst favor N-alkylation. acs.org

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |

| 2-Oxindole | Secondary Alcohol | Aprotic Solvent, Lewis Acid Catalyst | N-Alkylated 2-Oxindole | Good to Excellent | acs.org |

| Amidate of 3-arylmethyl-2-oxindole | Alkyl Halide | Base | N-Alkylated 3-arylmethyl-2-oxindole | Not Specified | jst.go.jp |

| 2-Oxindole | Alcohol | Ni-CIA (1.0 mol%), KOtBu (2.0 equiv.), Toluene, N2, 120 °C, 6h | N-Alkylated 2-Oxindole | Not Specified | researchgate.net |

Substitutions at C3: The C3 position of the 2-oxoindoline ring is highly reactive and a focal point for introducing structural diversity. researchgate.netbenthamdirect.com

Aldol Condensation: A common strategy involves the Knoevenagel condensation of 2-oxoindoline with various aldehydes to introduce a substituted methylene group at the C3 position. For example, (E)-N-(2,4-difluorobenzyl)-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide was prepared by treating the corresponding this compound with 2-thiazolecarboxaldehyde (B150998) in the presence of pyrrolidine. nih.gov Similarly, 3-methylene-2-oxoindoline-5-carboxamide derivatives have been synthesized by reacting with furan-2-carbaldehyde or 1H-pyrrole-2-carbaldehyde using piperidine (B6355638) as a catalyst. researchgate.net

Asymmetric Propargylation: Copper-catalyzed asymmetric propargylation of 2-oxindole-3-carboxylate esters with terminal propargylic acetates provides a method for synthesizing chiral C3-tetrasubstituted oxindoles. nih.govrsc.org This reaction allows for the construction of contiguous tertiary and quaternary stereocenters with high yields and enantioselectivities. nih.govrsc.org

Deacylative Alkylation: Symmetrically 3,3-disubstituted N-methyloxindoles can be synthesized from 3-acetyl-2-hydroxy-1-methyloxindole through a sequential one-pot deacylative alkylation process. scielo.br

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |

| N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide | 2-Thiazolecarboxaldehyde | Pyrrolidine, Ethanol, 50 °C, 2h | (E)-N-(2,4-difluorobenzyl)-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide | Not Specified | nih.gov |

| This compound | Furan-2-carbaldehyde or 1H-pyrrole-2-carbaldehyde | Piperidine, 60 °C, 5h | 3-Methylene-2-oxoindoline-5-carboxamide derivatives | Appreciable | researchgate.net |

| 2-Oxindole-3-carboxylate ester | Terminal Propargylic Acetate | Copper Catalyst | Chiral C3-tetrasubstituted oxindole | Up to 99% | nih.govrsc.org |

Substitutions at C5 and C7: Functionalization of the benzene (B151609) ring of the indoline system, particularly at the C5 and C7 positions, is more challenging due to the lower reactivity of these C-H bonds compared to the C3 position. chim.itresearchgate.net

C5-Functionalization: The C5 position is often functionalized starting from a pre-functionalized indole (B1671886). For instance, 2-oxoindoline-5-carboxylic acid, a key intermediate, can be synthesized from 5-(2-chloroacetyl)indolin-2-one. nih.gov Palladium-catalyzed C-H olefination of directing-group-free indolines has been shown to be highly selective for the C5 position. acs.org

C7-Functionalization: Directing groups are often employed to achieve selective C7 functionalization. nih.govacs.org For example, the N-P(O)tBu2 group can direct arylation to the C7 position using a palladium catalyst. nih.govacs.org Novel isatin derivatives with substituents at the C7 position, such as 3-(2-(2-Hydroxybenzoyl)hydrazono)-2-oxoindoline-7-carboxylic Acid, have been synthesized. nih.gov

Derivatization of the Carboxamide Moiety

The carboxamide group at the C5 position offers a handle for further diversification through various chemical transformations. nih.govresearchgate.netbeilstein-journals.orgmdpi.com The synthesis of this compound itself typically involves the coupling of 2-oxoindoline-5-carboxylic acid with an appropriate amine using coupling agents like EDC·HCl and HOBt, or PyBOP. nih.gov

The derivatization can be achieved by:

Varying the Amine Component: A wide range of amines can be used in the coupling reaction to introduce diverse substituents on the carboxamide nitrogen. This is a primary strategy for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Alkylation of the Carboxamide Nitrogen: If the carboxamide is secondary, the nitrogen can be further alkylated.

Modification of Substituents on the Amine: If the amine used for the initial coupling contains other functional groups, these can be subsequently modified.

| Carboxylic Acid | Amine | Coupling Agents/Conditions | Product | Yield | Reference |

| 2-Oxoindoline-5-carboxylic acid | 1-(2,4-difluorophenyl)-N-methylmethanamine hydrochloride | EDC•HCl, HOBt, DIPEA, Anhydrous CH3CN, rt, 16h | N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide | Not Specified | nih.gov |

| 2-Oxoindoline-5-carboxylic acid | Various amines | PyBOP, DMF | N-substituted-2-oxoindoline-5-carboxamides | 56% (for N-((1-benzylpiperidin-4-yl)methyl) derivative) | |

| Flurbiprofen (test compound) | Dipropylamine | 2-bromo-l-methylpyridinium iodide | Corresponding amide | Complete conversion | uu.nl |

Multicomponent Reactions for Novel this compound Hybrids (e.g., Ugi Four-Component Reactions)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net The Ugi four-component reaction (Ugi-4CR) is particularly valuable for generating peptide-like structures and has been successfully applied to the synthesis of novel 2-oxoindoline derivatives. acs.orgorganic-chemistry.org

The Ugi-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org By using a 2-oxoindoline derivative as one of the components, novel hybrid molecules can be generated. For example, isatin, a close relative of 2-oxoindoline, has been used as the carbonyl component in Ugi reactions to synthesize oxindole derivatives. mdpi.com A series of α-acetamide carboxamide oxindole derivatives were efficiently synthesized using an Ugi-4CR approach. beilstein-journals.org This strategy allows for the rapid generation of diverse libraries of compounds by varying each of the four components. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Components | Product | Key Features | Reference |

| Ugi Four-Component Reaction (Ugi-4CR) | 5-amino-1-benzyl-3,3-dimethoxyindolin-2-one (amine), benzyl (B1604629) isocyanide, various carboxylic acids and carbonyl compounds | α-acetamide carboxamide oxindole derivatives | Efficient, sustainable, allows for library generation | beilstein-journals.org |

| Ugi Four-Component Reaction (Ugi-4CR) | Isatin (carbonyl component), amine, carboxylic acid, isocyanide | Oxindole derivatives | Catalyzed by Indium(III) trichloride | mdpi.com |

| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-aminoacyl amide derivatives (peptidomimetics) | High diversity, important for compound libraries | organic-chemistry.org |

Spectroscopic and Advanced Structural Characterization of 2 Oxoindoline 5 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-oxoindoline-5-carboxamide derivatives, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in confirming the assembly of the this compound core and the successful incorporation of various substituents. The spectra of these derivatives typically exhibit characteristic signals corresponding to the protons of the oxindole (B195798) ring, the carboxamide group, and any appended moieties.

For instance, in a series of (E)-N-(2,4-difluorobenzyl)-1-alkyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide derivatives, the proton on the indole (B1671886) nitrogen (NH) often appears as a singlet at approximately 10.5-10.6 ppm. nih.goviu.edu The aromatic protons on the oxindole ring typically resonate in the range of 6.8 to 8.3 ppm, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. nih.govresearchgate.net For example, the proton at position 4 of the oxindole ring may appear as a singlet around 8.2-8.3 ppm in certain 3-methylene substituted derivatives. researchgate.net The methylene (B1212753) protons at the C3 position of the indoline (B122111) ring in the parent scaffold show a characteristic singlet at approximately 3.5 ppm. nih.goviu.edu

The protons of the carboxamide group (CONH₂) can be observed as broad singlets, while the protons of substituents on the carboxamide nitrogen or the indole nitrogen will have chemical shifts dependent on their electronic environment. vulcanchem.com For example, the methyl protons of an N-methyl group on the carboxamide moiety are observed as a singlet around 2.9-3.0 ppm. nih.gov

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) |

| N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide | 10.5 (s, 1H, indole NH), 7.40–7.08 (m, aromatic H), 6.85 (d, 1H, oxindole H), 4.63 (s, 2H, CH₂), 3.51 (s, 2H, oxindole CH₂), 2.88 (s, 3H, N-CH₃) nih.gov |

| (E)-N-(2,4-difluorobenzyl)-1-ethyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide | 9.39 (s, 1H, ylidene CH), 8.19–7.15 (m, aromatic H), 4.70 (s, 2H, CH₂), 3.85 (q, 2H, N-CH₂CH₃), 2.96 (s, 3H, N-CH₃), 1.19 (t, 3H, N-CH₂CH₃) nih.gov |

| 3-(2-(2-Hydroxybenzoyl)hydrazono)-2-oxoindoline-5-carboxylic Acid | 14.8 (s, 1H, carboxylic OH), 14.0 (s, 1H, phenolic OH), 12.6 (s, 1H, indole NH), 10.1 (s, 1H, CONH), 7.94–7.12 (m, aromatic H) nih.gov |

| (S)-2-oxo-N-(1-phenylethyl)indoline-5-carboxamide | 10.67 (s, 1H, indole NH), 8.66 (d, 1H, CONH), 7.78-6.86 (m, aromatic H), 5.15 (p, 1H, CH), 3.53 (s, 2H, oxindole CH₂), 1.46 (d, 3H, CH₃) iu.edu |

This table presents a selection of characteristic proton NMR signals for different this compound derivatives. The chemical shifts (δ) are given in parts per million (ppm) and the multiplicity of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet/quintet), and m (multiplet).

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The carbonyl carbon of the oxindole ring (C=O) is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around 166-182 ppm. researchgate.nettandfonline.commdpi.comarkat-usa.org The carboxamide carbonyl carbon also resonates in a similar downfield region, generally between 165 and 172 ppm. nih.govresearchgate.nettandfonline.com

The aromatic carbons of the oxindole ring and any other aromatic substituents are found in the approximate range of 108-147 ppm. nih.goviu.edutandfonline.com The methylene carbon at the C3 position of the indoline scaffold typically gives a signal around 36 ppm. iu.eduwright.edu

DEPTQ (Distortionless Enhancement by Polarization Transfer with quaternary carbon editing) is a valuable NMR experiment that helps to distinguish between different types of carbon atoms (C, CH, CH₂, and CH₃). libretexts.orgaiinmr.com In a DEPTQ spectrum, quaternary carbons (C), methine carbons (CH), methylene carbons (CH₂), and methyl carbons (CH₃) can all be identified in a single experiment. mdpi.comlibretexts.org This technique is particularly useful for unambiguously assigning the carbon signals in complex this compound derivatives. mdpi.com For example, detailed analysis of spiro-oxindole derivatives utilized ¹³C DEPTQ to differentiate between the various carbon signals of the complex scaffold. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Key ¹³C NMR Signals (δ, ppm) |

| (E)-N-(2,4-difluorobenzyl)-1-ethyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide | 171.7 (C=O, carboxamide), 168.9 (C=O, oxindole), 163.7-103.9 (aromatic C), 44.5 (CH₂), 38.1 (N-CH₃), 35.1 (N-CH₂CH₃), 12.9 (N-CH₂CH₃) nih.gov |

| (S)-2-oxo-N-(1-phenylethyl)indoline-5-carboxamide | 176.83 (C=O, oxindole), 165.50 (C=O, carboxamide), 146.49-108.62 (aromatic C), 48.52 (CH), 35.70 (oxindole CH₂), 22.40 (CH₃) iu.edu |

| N-(Benzo[d]oxazol-2-yl)-2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide | 165.07 (C=O), 163.03 (C=O), 152.09-114.66 (aromatic C), 16.04 (CH₃) tandfonline.com |

This table showcases characteristic carbon-13 NMR signals for various this compound derivatives. Chemical shifts (δ) are reported in parts per million (ppm). The assignments indicate the type of carbon atom corresponding to each signal.

Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives.

The ¹H-¹³C HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for the straightforward assignment of protonated carbons. mdpi.comresearchgate.net For example, in the analysis of spiro[indole-3,4′-pyridine] derivatives, HSQC was crucial for assigning the signals of the intricate heterocyclic system. mdpi.com

The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for piecing together the molecular structure by connecting different fragments of the molecule. For instance, an HMBC correlation between a proton on a substituent and a carbon in the oxindole ring can confirm the point of attachment. google.com The analysis of complex spiro-oxindole derivatives also relied on HMBC experiments to establish the connectivity of the entire molecular framework. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The IR spectra of these compounds are characterized by distinct absorption bands corresponding to the vibrations of specific bonds.

A strong absorption band for the carbonyl (C=O) stretching vibration of the lactam in the oxindole ring is typically observed in the region of 1664-1733 cm⁻¹. nih.govtandfonline.com The carboxamide carbonyl group also exhibits a strong C=O stretching band, often in a similar range of 1620-1696 cm⁻¹. tandfonline.comijpbs.com The N-H stretching vibrations of the indole nitrogen and the carboxamide group give rise to absorption bands in the range of 3160-3650 cm⁻¹. nih.govtandfonline.comijpbs.com Primary amides will show two N-H stretching bands, while secondary amides show one. utdallas.edu Other characteristic bands include C-N stretching and aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | Key IR Absorption Bands (cm⁻¹) |

| 3-(2-(2-Hydroxybenzoyl)hydrazono)-2-oxoindoline-5-carboxylic Acid | 3289.98 (N-H), 1702.00 (C=O), 1676.94 (C=O) nih.gov |

| 2-Hydroxy-N′-(5-methyl-2-oxoindolin-3-ylidene)benzohydrazide | 3170 (N-H), 1719 (C=O), 1664 (C=O) nih.gov |

| N-(Benzo[d]oxazol-2-yl)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarboxamide | 3247 (N-H), 1733 (C=O), 1677 (C=O) tandfonline.com |

This table provides a summary of key infrared absorption frequencies for selected this compound derivatives, highlighting the characteristic vibrational modes of the main functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.

For this compound derivatives, MS and HRMS are routinely used to confirm the molecular formula of the synthesized compounds. nih.govresearchgate.netrsc.org The observation of the molecular ion peak ([M]⁺), or more commonly, the protonated molecular ion peak ([M+H]⁺) or other adducts like [M+Na]⁺, confirms the molecular weight of the target molecule. nih.govnih.govfrontiersin.org For example, in a series of (E)-N-(2,4-difluorobenzyl)-1-alkyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide derivatives, the [M+H]⁺ peaks were observed using UPLC-MS with an ESI source. nih.gov Similarly, HRMS data has been used to confirm the elemental composition of various 3-methylene-2-oxoindoline-5-carboxamide derivatives, with the found mass matching the calculated mass to within a few parts per million. researchgate.net

Table 4: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z |

| (E)-N-(2,4-difluorobenzyl)-1-ethyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide | UPLC-MS (ES + APCI) | 440.1 [M+H]⁺ | 440 [M+H]⁺ nih.gov |

| 3-(2-(2-Hydroxybenzoyl)hydrazono)-2-oxoindoline-5-carboxylic Acid | MS | 325 [M]⁺ | 326 [M+1]⁺ nih.gov |

| (S)-2-oxo-N-(1-phenylethyl)indoline-5-carboxamide | ESI-MS | 280.12 | 281.0903 [M+1]⁺ iu.edu |

| (Z)-N1-(3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)-N8-hydroxyoctanediamide | HRMS | 397.1870 | 397.1871 rsc.org |

This table presents mass spectrometry data for several this compound derivatives, demonstrating the use of this technique for molecular weight and formula confirmation. The mass-to-charge ratio (m/z) is shown for the calculated and observed molecular ions.

X-ray Crystallography for Solid-State Structural Elucidation

For certain this compound derivatives, single-crystal X-ray analysis has been employed to confirm the proposed structure and stereochemistry. For example, the structure of a 3-substituted oxindole derivative containing an oxazolidin-2-one moiety was confirmed by X-ray crystallography, which provided an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram illustrating the thermal ellipsoids of the atoms in the molecule. arkat-usa.org The successful generation of a crystal structure for (R)-N-(1-(4-fluorophenyl)ethyl)-2-oxoindoline-5-carboxamide further underscores the utility of this technique in unambiguously establishing the absolute configuration of chiral centers within these derivatives. nih.gov

The data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships, as it provides a detailed picture of the molecule's shape and how it might interact with a biological target.

Computational Chemistry and Molecular Modeling in 2 Oxoindoline 5 Carboxamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mechanisms of 2-oxoindoline-5-carboxamide derivatives and for identifying key interactions that govern their inhibitory potential against various biological targets.

Molecular docking studies have been extensively applied to predict the binding modes and affinities of this compound derivatives with a diverse array of biological targets implicated in various diseases.

Dengue Virus (DENV) NS5 RdRp: In the fight against Dengue fever, derivatives of this compound have been designed and synthesized to inhibit the viral RNA-dependent RNA polymerase (RdRp) activity of the DENV non-structural protein 5 (NS5). nih.gov Docking studies have been instrumental in identifying novel inhibitors by predicting how these compounds fit into the RdRp active site. nih.govresearchgate.net For instance, a series of novel oxindoline carboxamide derivatives were evaluated, with compounds OCA-10c, OCA-10f, OCA-10j, and OCA-10i showing high affinity for NS5 RdRp. nih.gov

RAF/MEK/ERK Pathway Regulators: The 2-oxoindoline scaffold is a key component of inhibitors targeting the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. Molecular docking has been used to guide the optimization of 3-methylene-2-oxoindoline-5-carboxamide derivatives as potent regulators of this pathway for anti-lung cancer applications. researchgate.net

Bacterial Regulator Protein PqsR: Research into quorum sensing inhibitors for combating bacterial infections has utilized this compound derivatives. Docking studies help elucidate the binding interactions of these compounds with transcriptional regulators like PqsR, providing a basis for developing new antibacterial agents.

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a significant target in cancer therapy. In silico docking studies have been employed to design and identify 2-oxoindoline derivatives as potent CDK2 inhibitors. researchgate.netnih.gov These studies help in selecting the most promising candidates for synthesis and biological evaluation by predicting their binding affinity within the enzyme's active site. researchgate.net For example, a Z-diastereomer of a 3-(benzylidene)indolin-2-one derivative showed better binding affinity with CDK2 compared to the reference drug Sunitinib. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, inhibiting AChE and BChE can increase acetylcholine (B1216132) levels. Molecular docking is used to screen and design this compound-based compounds that can effectively bind to the active sites of these enzymes. nih.govnih.gov

G Protein-Coupled Receptor Kinase 5 (GRK5): GRK5 is a therapeutic target for conditions like heart failure and cancer. nih.gov Molecular docking of the this compound derivative, Ullrich-57 (5a), predicted its binding mode in the GRK5 active site, highlighting key hydrogen bond interactions. nih.govsci-hub.se This computational insight guided the development of more selective and potent covalent inhibitors of GRK5. nih.gov

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. nih.gov Docking studies have been used to screen libraries of compounds, including oxindole (B195798) derivatives, to identify potential inhibitors. nih.govnih.gov These simulations predict how the compounds bind within the substrate-binding pocket of Mpro, identifying crucial interactions for inhibitory activity. europeanreview.orgorientjchem.org

α-Glucosidase: As a target for managing type 2 diabetes, α-glucosidase inhibitors are of great interest. nih.gov Oxindole derivatives have shown potential as potent inhibitors of this enzyme. nih.govaboutscience.eu Molecular docking studies help to rationalize the structure-activity relationship and explain the interaction modes of these compounds within the enzyme's active site, often showing superior binding compared to standard drugs like acarbose. nih.govmdpi.com

| Biological Target | Example Compound/Derivative Series | Key Finding from Docking Study | Reference |

|---|---|---|---|

| DENV NS5 RdRp | Oxindoline Carboxamides (e.g., OCA-10c, OCA-10f) | Demonstrated high binding affinity for the viral polymerase. | nih.gov |

| RAF/MEK/ERK Pathway | 3-methylene-2-oxoindoline-5-carboxamide derivatives | Provided insights for optimization as anti-lung cancer agents. | researchgate.net |

| CDK2 | 3-(benzylidene)indolin-2-one (Z-diastereomer) | Showed better binding affinity compared to Sunitinib. | researchgate.net |

| GRK5 | Ullrich-57 (5a) | Predicted three key hydrogen bonds with the hinge region. | nih.govsci-hub.se |

| SARS-CoV-2 Mpro | Oxindole derivative | Identified as a non-competitive reversible inhibitor. | nih.gov |

| α-Glucosidase | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives | Demonstrated superior potency and binding compared to acarbose. | nih.gov |

The stability and specificity of a ligand-protein complex are determined by a variety of non-covalent interactions. Computational analysis of docked this compound derivatives reveals the specific nature of these interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the high-affinity binding of ligands to their protein targets. nih.gov In docking studies of this compound derivatives, the oxindole core frequently participates in hydrogen bonding. For example, the NH and C=O groups of the oxindole moiety can form hydrogen bonds with key amino acid residues in the active site of enzymes like CDK2. nih.gov Similarly, in the GRK5 active site, a derivative was predicted to form three crucial hydrogen bonds with the hinge region. nih.govsci-hub.se For SARS-CoV-2 Mpro, derivatives were shown to bind to crucial amino acids like Glu166 and Cys145 via hydrogen bonds. orientjchem.org

Hydrophobic Interactions: These interactions are a major driving force for ligand binding, arising from the tendency of nonpolar groups to be excluded from water. cambridgemedchemconsulting.com The aromatic rings and alkyl substituents present in many this compound derivatives often engage in hydrophobic interactions with nonpolar residues within the target's binding pocket. nih.gov For instance, in CDK inhibitors, the indole (B1671886) framework can be accommodated in a hydrophobic sub-pocket, establishing interactions with residues such as Ile12 and Val20. nih.gov

Pi-Stacking: Pi-stacking interactions occur between aromatic rings and are important for the binding of many drugs. The indole ring system of the 2-oxoindoline core is well-suited for such interactions. These can include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or histidine, or cation-π interactions with positively charged residues. These interactions contribute significantly to the binding affinity and proper orientation of the ligand within the active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. mdpi.com MD simulations have been used to validate the binding poses of this compound derivatives obtained from docking. nih.gov By simulating the movement of atoms over a period, researchers can confirm the stability of the predicted interactions and observe how the ligand and protein adapt to each other. espublisher.com Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different protein regions upon ligand binding. nih.govmdpi.com For example, a 200 ns-long MD simulation of an oxindole derivative bound to an allosteric site of SARS-CoV-2 Mpro showed a very stable binding mode, confirming the interactions predicted by docking. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. For this compound derivatives, DFT analysis can provide insights into their structural and electronic characteristics, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is valuable for understanding the molecule's reactivity and its ability to participate in various intermolecular interactions. These calculations can complement docking and MD studies by providing a more accurate description of the ligand's electronic properties, which influences its binding affinity and mechanism of action. researchgate.net

In Silico Virtual Screening and Library Design for Novel this compound Analogues

In silico virtual screening is a powerful computational strategy for identifying new drug candidates from large chemical libraries. dntb.gov.ua This approach has been successfully used to discover novel inhibitors based on the this compound scaffold. For instance, a commercially available library containing approximately 7 million ligands was screened against an allosteric site of the SARS-CoV-2 Mpro, leading to the identification of a promising oxindole derivative. nih.gov This process involves computationally docking millions of compounds and ranking them based on their predicted binding affinity. The top-scoring hits are then selected for further experimental validation. nih.gov This methodology significantly accelerates the initial stages of drug discovery by efficiently narrowing down the number of compounds that need to be synthesized and tested in the lab. dntb.gov.ua

Structure Activity Relationship Sar Investigations of 2 Oxoindoline 5 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Elements within the 2-Oxoindoline-5-carboxamide Scaffold

The this compound scaffold possesses several key features that are crucial for its biological activity. These pharmacophoric elements serve as the foundation for the design of potent and selective inhibitors for various biological targets.

The core pharmacophoric elements include:

The 2-Oxoindoline Core: This bicyclic system, consisting of a fused benzene (B151609) and pyrrolidone ring, is a critical component. The oxo group at the 2-position and the lactam nitrogen are important for hydrogen bonding interactions with target proteins. vulcanchem.com The planar nature of the aromatic ring allows for π-π stacking interactions, which can enhance binding affinity. semanticscholar.org

The 5-Carboxamide Group: This group is a key site for interaction and modification. The amide functionality provides both hydrogen bond donor and acceptor capabilities, crucial for anchoring the molecule within a protein's binding site. vulcanchem.com Modifications at this position allow for the exploration of different substituents to optimize potency and selectivity.

Molecular docking studies have further illuminated these interactions. For example, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the 2-oxoindoline moiety of certain derivatives has been shown to engage in π-π stacking interactions with key aromatic residues like tryptophan and tyrosine in the enzyme's active site. semanticscholar.org

Impact of Substituents on Bioactivity: Positional and Electronic Effects

The biological activity of this compound derivatives can be finely tuned by the introduction of various substituents at different positions on the scaffold. The nature, size, and electronic properties of these substituents, as well as their position, play a critical role in determining the potency and selectivity of the compounds.

Substitutions on the Benzene Ring:

Substituents on the aromatic ring of the 2-oxoindoline core can influence activity through electronic and steric effects. For instance, in a series of 5-fluoro-2-oxindole derivatives investigated as α-glucosidase inhibitors, the position of a second substituent on a benzylidene moiety at the C3 position had a significant impact. Halogen substituents (F, Cl, Br) at the para-position (4-position) of the benzene ring generally resulted in higher inhibitory activity compared to ortho- (2-) or meta- (3-) positions. frontiersin.org Conversely, for a methoxy (B1213986) substituent, the opposite trend was observed. frontiersin.org

Substitutions at the N1 Position:

Modification at the N1 position of the oxindole (B195798) ring can modulate the compound's properties. For example, the introduction of a cyclopropylmethyl group at N1 in a series of DENV NS5 RdRp inhibitors was found to be a key modification. nih.gov

Substitutions at the C3 Position:

The C3 position is a critical site for modification. In a study on anti-lung cancer agents, derivatives with a 3-hydroxy group showed greater antitumor activity than those with a 3-alkenyl or 3-alkyl group. researchgate.net This suggests that the presence of a hydrogen bond donor at this position is beneficial for activity.

Substitutions on the Carboxamide Nitrogen:

Altering the substituent on the carboxamide nitrogen allows for significant diversification. In the development of inhibitors for Dengue virus, a series of oxindole carboxamides were synthesized with various groups at this position. For instance, N-((1-benzylpiperidin-4-yl)methyl)-2-oxoindoline-5-carboxamide was synthesized and evaluated. semanticscholar.org The nature of the substituent can influence properties such as lipophilicity and the ability to form additional interactions with the target.

The following table summarizes the impact of different substituents on the bioactivity of this compound derivatives based on various studies.

| Compound Series | Target/Activity | Key Substituent Modification | Observed SAR Trend |

| 3-Methylene-2-oxoindoline-5-carboxamides | Anti-lung cancer | Substituent at C3 | 3-hydroxy > 3-alkenyl > 3-alkyl researchgate.net |

| 5-Fluoro-3-benzylidene-2-oxindoles | α-Glucosidase inhibition | Position of halogen on benzylidene | 4-position (para) > 2-position (ortho) > 3-position (meta) frontiersin.org |

| Oxindole carboxamides | DENV NS5 RdRp inhibition | Substituent at N1 | Cyclopropylmethyl group showed activity nih.gov |

| 5-Substituted oxindoles | BTK inhibition | Substituent on piperazine | Cyclohexyl group showed more promise than isopropyl umtm.cz |

Stereochemical Influences on Biological Activity (e.g., E/Z Diastereomer Effects)

Stereochemistry plays a crucial role in the biological activity of this compound derivatives, particularly for compounds possessing stereocenters or geometric isomers. The three-dimensional arrangement of atoms can significantly affect how a molecule binds to its biological target.

A prominent example is the E/Z diastereomerism that arises from substitution at the C3-methylene group. The orientation of the substituent on the exocyclic double bond can lead to significant differences in biological activity. Studies on 3-(benzylidene)indolin-2-one derivatives have highlighted the importance of the (Z)-configuration for potent inhibitory activity against certain kinases. frontiersin.org The specific geometry dictates the spatial orientation of the substituent, which in turn influences its ability to fit into the binding pocket of the target protein.

In the context of spirooxindole derivatives, which contain a chiral center at the C3 position, the absolute configuration can be a key determinant of bioactivity. nih.govresearchgate.net The synthesis of enantiomerically pure compounds is often necessary to fully elucidate the SAR and identify the more active enantiomer. For instance, in a study involving spiro[indoline-3,4′-pyridine] derivatives, the presence of two chiral centers led to the formation of a mixture of diastereomers, each potentially having different biological activities. mdpi.com

The following table illustrates the importance of stereochemistry in the activity of 2-oxoindoline derivatives.

| Compound Class | Stereochemical Feature | Impact on Bioactivity |

| 3-Benzylidene-2-oxindoles | E/Z diastereomerism | The (Z)-configuration is often associated with higher potency. frontiersin.org |

| Spirooxindoles | Chirality at C3 | The absolute configuration can significantly influence biological activity. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR studies have been employed to understand the key structural features that govern their activity and to predict the potency of new, unsynthesized analogs. researchgate.net

These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov These descriptors can be categorized as 1D, 2D, or 3D and include parameters related to electronic properties, hydrophobicity, steric effects, and topology.

In a study on 3-methylene-2-oxoindoline-5-carboxamide derivatives with anti-lung cancer activity, a 3D-QSAR model was developed. researchgate.net This model identified a hydrophobic feature as being critical for the anti-lung cancer profile of these compounds. researchgate.net The QSAR model can be visualized through contour maps, which indicate regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

The general workflow for a QSAR study on this compound derivatives would involve:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized, followed by the calculation of various molecular descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Successful QSAR models can provide valuable insights into the mechanism of action and guide the rational design of more potent this compound derivatives.

Principles for Rational Design and Optimization of this compound-Based Agents

The insights gained from SAR, pharmacophore modeling, and QSAR studies provide a solid foundation for the rational design and optimization of novel this compound-based therapeutic agents. The goal is to systematically modify the lead structures to enhance potency, selectivity, and pharmacokinetic properties.

Key principles for rational design include:

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound derivatives. This allows for the design of new analogs with improved interactions with key residues in the binding site. For example, designing molecules that form additional hydrogen bonds or hydrophobic interactions can lead to increased affinity. nih.govresearchgate.net

Pharmacophore-Guided Design: In the absence of a target structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential structural features and their spatial arrangement required for biological activity. New compounds can then be designed to fit this pharmacophore model.

Scaffold Hopping: This involves replacing the core this compound scaffold with a structurally different moiety that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Multi-Target Drug Design: Given that the 2-oxoindoline scaffold can interact with multiple targets, a rational design approach can be employed to develop compounds that modulate several disease-related pathways simultaneously. acs.orgresearchgate.net This can be particularly advantageous in complex diseases like cancer.

The development of novel 5-amino-2-oxindole derivatives with antiglaucoma activity is an example of a rational approach to modifying the core structure to achieve a specific therapeutic goal. nih.gov By understanding the SAR, researchers can make informed decisions about which parts of the molecule to modify to achieve the desired biological effect.

Mechanistic Insights and Biological Target Modulation by 2 Oxoindoline 5 Carboxamide Analogues in Vitro Studies

Kinase Inhibition and Pathway Regulation

The 2-oxoindoline core is a well-established pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Aberrant CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several studies have demonstrated that analogues of 2-oxoindoline can potently inhibit CDK2.

For instance, two spirooxindole compounds, 6e and 6h, demonstrated potent inhibition of the CDK2 enzyme, with IC50 values of 75.6 nM and 80.2 nM, respectively. aacrjournals.org This level of inhibition was nearly twice as active as the reference standard, roscovitine (B1683857), which had an IC50 of 141 nM. aacrjournals.org At a concentration of 10 µM, both compounds inhibited the enzyme by 94.0%, compared to 89.6% for roscovitine at the same concentration. aacrjournals.org Another study identified 2-oxindoline hydrazone derivatives, specifically compounds 6c and 10b, as promising CDK2 inhibitors with IC50 values of 0.22 µM and 0.25 µM, respectively. mdpi.com Similarly, a spiro-indeno[1,2-b]quinoxaline compound, 6b, which incorporates a related structural framework, showed an IC50 value of 177 nM against CDK2, comparable to roscovitine (IC50 = 141 nM). researchgate.net The development of these inhibitors is often guided by their structural similarity to known kinase inhibitors and confirmed through crystallographic analysis of the compound bound to CDK2. nih.gov

Table 1: In Vitro CDK2 Inhibition by 2-Oxoindoline Analogues

| Compound | IC50 (nM) | % Inhibition @ 10 µM | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| 6e | 75.6 | 94.0% | Roscovitine | 141 |

| 6h | 80.2 | 94.0% | Roscovitine | 141 |

| 6c | 220 | Not Reported | - | - |

| 10b | 250 | Not Reported | - | - |

| 6b | 177 | 70.7% | Roscovitine | 141 |

The indolin-2-one scaffold is the foundation for several multi-tyrosine kinase inhibitors. boehringer-ingelheim.com Sunitinib, a notable example, is an oxindole-based inhibitor that targets multiple receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and c-Kit. boehringer-ingelheim.comscienceopen.comresearchgate.net This broad-spectrum activity allows it to interfere with critical pathways involved in tumor angiogenesis and cell proliferation.

Further research has expanded the scope of RTKs targeted by oxindole (B195798) derivatives. A 3-alkenyl oxindole derivative, compound 15c, was assessed against a panel of protein kinases and showed significant inhibitory activity. boehringer-ingelheim.com It displayed IC50 values of 1.287 µM, 0.117 µM, and 1.185 µM against Fibroblast Growth Factor Receptor 1 (FGFR1), VEGFR, and RET kinase, respectively. boehringer-ingelheim.com This demonstrates the versatility of the 2-oxoindoline scaffold in modulating a range of RTKs crucial for cancer progression.

Table 2: In Vitro RTK Inhibition by an Oxindole Analogue (Compound 15c)

| Target Kinase | IC50 (µM) | % Inhibition |

|---|---|---|

| FGFR1 | 1.287 | 74% |

| VEGFR | 0.117 | 73% |

| RET | 1.185 | 74% |

| KIT | Not Reported | 31% |

| cMet | Not Reported | 62% |

| PDFGR | Not Reported | 59% |

| BRAF | Not Reported | 69% |

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer. While direct modulation of the MAPK pathway by 2-oxoindoline-5-carboxamide itself is less documented, related scaffolds have shown activity. For example, a novobiocin (B609625) analog, compound 2, which shares structural similarities, was identified as a disruptor of MAPK pathway signaling. researchgate.net This compound was found to prevent the hetero-dimerization of B-Raf and C-Raf, key kinases in the MAPK cascade. In cells with wild-type B-Raf, sorafenib (B1663141) treatment leads to prevalent B-Raf/C-Raf dimerization, activating the MAPK pathway. In contrast, compound 2 prevents this dimerization, thereby inhibiting pathway activation. researchgate.net This suggests that scaffolds related to 2-oxoindoline can serve as a basis for developing novel MAPK pathway inhibitors. researchgate.net

The PI3K-AKT-mTOR signaling pathway is another crucial network that governs cell proliferation, survival, and metabolism, and its aberrant activation is frequently implicated in cancer and chemoresistance. nih.gov Oxindole-based multi-kinase inhibitors have been shown to suppress this pathway. Sunitinib, for example, effectively inhibits keloid development by suppressing the Akt/PI3K/mTOR pathway. aacrjournals.org It has been shown to reduce the phosphorylation of Akt and mTOR in keloid fibroblasts. nih.gov

Nintedanib, another indolinone-based inhibitor, also ameliorates bleomycin-induced lung injury by inhibiting the PI3K/Akt/mTOR pathway. adooq.com These findings indicate that the 2-oxoindoline scaffold can serve as a platform for developing inhibitors that modulate the PI3K/Akt pathway, often as part of a multi-targeted kinase inhibition profile. aacrjournals.orgadooq.com

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. nih.govnih.gov It has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases. nih.gov A number of novel 5-substituted oxindole derivatives have been designed and synthesized as potent BTK inhibitors. scienceopen.comnih.gov

In one study, a series of new oxindole sulfonamide derivatives were developed as promising BTK inhibitors with minimal off-target effects. nih.gov The most potent compounds, PID-4 and PID-19, exhibited IC50 values of 2.29 µM and 2.64 µM, respectively, in causing selective inhibition of Burkitt's lymphoma RAMOS cells. nih.gov Another study identified four oxindole derivatives (9b, 9f, 9g, and 9h) that displayed potent and selective cytotoxicity against BTK-high RAMOS cells. researchgate.netresearchgate.net Further analysis showed that compound 9h selectively inhibited the phosphorylation of BTK at Tyr223 without affecting upstream proteins like Lyn and Syk, confirming its specificity in modulating the BTK signaling pathway. researchgate.net

Table 3: In Vitro Activity of Oxindole Analogues against BTK-High Cancer Cells

| Compound | Cell Line | Activity Measurement | Value |

|---|---|---|---|

| PID-4 | RAMOS | IC50 | 2.29 ± 0.52 µM |

| PID-19 | RAMOS | IC50 | 2.64 ± 0.88 µM |

| 9b | RAMOS | Binding Energy | -10.8 kcal/mol |

| 9f | RAMOS | Binding Energy | -11.1 kcal/mol |

| 9g | RAMOS | Binding Energy | -11.3 kcal/mol |

| 9h | RAMOS | Binding Energy | -10.8 kcal/mol |

G protein-coupled receptor kinases (GRKs) regulate the signaling of G protein-coupled receptors (GPCRs), making them attractive therapeutic targets for diseases like heart failure and cancer. adooq.com GRK5, in particular, has been a focus for inhibitor development. The indolinone scaffold has proven to be a valuable starting point for creating potent and selective GRK5 inhibitors. adooq.com

Researchers have developed a class of GRK5 inhibitors designed to covalently bind to a unique cysteine residue (Cys474) near the active site, thereby achieving high selectivity over other GRK subfamilies. adooq.com A furanylketoamide-derived inhibitor based on this principle, GRL-018-21, demonstrated an IC50 value of 0.01 µM against GRK5. Another compound, Ullrich-57 (5a), was reported to have low nanomolar activity against GRK5 (IC50 < 0.1 µM). adooq.com These studies highlight the successful application of the 2-oxoindoline framework in generating highly potent and selective inhibitors of GRK5.

Table 4: In Vitro GRK5 Inhibition by Indolinone-Based Compounds

| Compound | IC50 (µM) | Target | Notes |

|---|---|---|---|

| GRL-018-21 | 0.01 | GRK5 | Furanylketoamide-derived inhibitor |

| Ullrich-57 (5a) | < 0.1 | GRK5 | Selectivity not reported |

| Unnamed Compound | 0.048 | Human GRK5 | Reversible covalent inhibitor |

Enzymatic Inhibition and Biochemical Characterization

Analogues built upon the this compound core have demonstrated significant inhibitory activity against several key enzymes implicated in viral diseases, neurological disorders, and metabolic conditions.

Dengue Virus NS5 RNA-Dependent RNA Polymerase (RdRp) Inhibition

The Dengue virus (DENV) non-structural protein 5 (NS5) is essential for viral replication, containing an RNA-dependent RNA polymerase (RdRp) domain that is a prime target for antiviral drug development. nih.gov A series of novel Oxindoline Carboxamide (OCA) derivatives have been synthesized and characterized for their potential to inhibit the RdRp activity of DENV. nih.gov Through in vitro testing, including molecular docking and surface plasmon resonance (SPR) binding analysis, several of these analogues were found to exhibit high affinity for the NS5 RdRp enzyme. nih.gov

Four specific compounds demonstrated noteworthy binding affinities, indicating a strong potential for enzymatic inhibition. The dissociation constants (KD) for these compounds were determined to be in the low micromolar range, signifying a potent interaction with the viral polymerase. nih.gov

| Compound | Target Enzyme | Binding Affinity (KD) | Reference |

|---|---|---|---|

| OCA-10c | DENV NS5 RdRp | 1.376 µM | nih.gov |

| OCA-10f | DENV NS5 RdRp | 1.63 µM | nih.gov |

| OCA-10j | DENV NS5 RdRp | 7.08 µM | nih.gov |

| OCA-10i | DENV NS5 RdRp | 9.32 µM | nih.gov |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Dual-Target Inhibition)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research has shown that the 2-oxoindoline scaffold is a crucial structure for inhibiting both cholinesterases. nih.gov

A series of compounds incorporating the this compound moiety were synthesized and evaluated in vitro for their inhibitory activity against both AChE and BChE. nih.gov Several of these analogues displayed effective inhibition in the micromolar range. Notably, compound 8i emerged as a potent dual inhibitor, demonstrating strong, sub-micromolar inhibitory effects on both enzymes. nih.gov This dual-target activity suggests that the 2-oxoindoline core can be effectively functionalized to create potent cholinesterase inhibitors. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 8i | Acetylcholinesterase (eeAChE) | 0.39 µM | nih.gov |

| 8i | Butyrylcholinesterase (eqBChE) | 0.28 µM | nih.gov |

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

α-Glucosidase is an intestinal enzyme that plays a critical role in carbohydrate digestion by breaking down complex carbohydrates into absorbable glucose. Inhibition of this enzyme is a validated therapeutic approach for managing type 2 diabetes. dntb.gov.ua The indole (B1671886) and oxindole nucleus is considered a valuable scaffold for the development of α-glucosidase inhibitors. dntb.gov.ua

A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were designed, synthesized, and evaluated for their in vitro inhibitory activity against yeast α-glucosidase. nih.govresearchgate.net All synthesized compounds in the series (5a–n) demonstrated superior inhibitory potency when compared to the standard drug, acarbose. nih.govresearchgate.net Compound 5k , which features a 4-bromo substitution, was identified as the most potent inhibitor in the series, with an IC50 value approximately 28 times lower than that of acarbose. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 5a | α-Glucosidase | 311.3 ± 2.4 µM | researchgate.net |

| 5k | α-Glucosidase | 26.8 ± 0.5 µM | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 752.0 ± 2.0 µM | researchgate.net |

Cellular Signaling Pathway Modulation

Beyond direct enzymatic inhibition, 2-oxoindoline-based compounds have been shown to modulate critical intracellular signaling pathways that regulate cellular metabolism and proliferation.

AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases and cancer. nih.govresearchgate.net While some oxindole derivatives have been reported as AMPK inhibitors, other studies have identified novel 2-oxindole analogues that function as activators of this key metabolic sensor. nih.govresearchgate.net

In a study focused on prostate cancer, a new series of 2-oxindole derivatives were evaluated for their ability to modulate AMPK. One compound, 8c , was found to significantly activate AMPK in vitro in multiple cultured prostate cancer cell lines (PC-3, DU145, and LNCaP). nih.govresearchgate.net Further in vitro assays using recombinant human AMPK isoforms confirmed a direct interaction, revealing that compound 8c preferentially activates the AMPKα1 isoform. nih.govresearchgate.net This demonstrates that the 2-oxindole scaffold can be engineered to achieve activation of the AMPK signaling pathway. nih.gov

Cell Cycle Progression Modulation

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key drivers of cell cycle progression, making them attractive targets for anticancer therapies. rsc.org The 2-oxindole scaffold has been incorporated into hybrid molecules designed as modulators of the cell cycle. rsc.orgresearcher.life

A series of hybrid compounds combining an oxindole moiety with pyrazolo[3,4-d]pyrimidine or aminopurine frameworks were designed and tested for their effects on cancer cell proliferation. rsc.orgresearcher.life In vitro studies using the HepG-2 human hepatocellular carcinoma cell line showed that two compounds, 12a and 12c , were capable of inducing cell cycle arrest. rsc.orgresearcher.life Specifically, flow cytometry analysis revealed that treatment with these compounds led to an accumulation of cells in the sub-G1 phase, an indicator of apoptosis and cell cycle disruption. rsc.orgresearcher.life

Induction of Apoptosis in Cellular Models

In vitro studies have demonstrated that analogues of 2-oxoindoline, specifically a series of substituted N′-(2-oxoindolin-3-ylidene)-benzohydrazides, are effective inducers of apoptosis in various human cancer cell lines. nih.gov The identification of these compounds stemmed from cell- and caspase-based high-throughput screening assays designed to find novel apoptosis inducers, which are attractive candidates for anticancer research. nih.gov

The pro-apoptotic activity of these 2-oxoindoline analogues was evaluated in human colorectal carcinoma (HCT116), hepatocellular carcinoma (SNU398), and human colon cancer (RKO) cells. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on both the isatin (B1672199) (2-oxoindoline) ring and the benzoyl group significantly influence the apoptotic potency. For instance, the initial screening hit, compound 2a (N′-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide), showed EC₅₀ values in the range of 4–10 μM across the tested cell lines. nih.gov

Further optimization led to the discovery of more potent analogues. Compound 3g , N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide, exhibited significantly increased potency, with EC₅₀ values more than 40-fold lower than the original hit in HCT116 cells. nih.gov Another analogue, 4e , was developed to have greater aqueous solubility while retaining potent apoptosis-inducing activity. nih.gov

Mechanistic investigations revealed that the mode of action for these potent 2-oxoindoline analogues is the inhibition of tubulin polymerization. In a specific tubulin polymerization assay, compounds 3g and 4e were found to inhibit this crucial cellular process with IC₅₀ values of 0.97 μM and 0.19 μM, respectively. nih.gov This level of inhibition is comparable to established tubulin inhibitors like vinblastine (B1199706) and colchicine, suggesting that disruption of microtubule dynamics is the primary mechanism through which these compounds trigger the apoptotic cascade in cancer cells. nih.gov

Table 1: Apoptosis Inducing Activity (EC₅₀, μM) of Selected 2-Oxoindoline Analogues in Human Cancer Cell Lines

| Compound | HCT116 | SNU398 | RKO |

|---|---|---|---|

| 2a | 4.2 | 10.0 | 4.0 |

| 3g | 0.1 | 0.1 | 0.1 |

| 4e | 0.2 | 0.4 | 0.2 |

Data sourced from a study on substituted N′-(2-oxoindolin-3-ylidene)-benzohydrazides as apoptosis inducers. nih.gov

Inhibition of Microbial Virulence Factors (e.g., Bacterial Regulator Protein PqsR of Pseudomonas aeruginosa)

Analogues based on the 2-oxoindoline (isatin) core structure have been investigated for their ability to modulate microbial virulence, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This bacterium utilizes a complex cell-to-cell communication system, known as quorum sensing (QS), to regulate the expression of virulence factors and biofilm formation. longwood.edu The Pseudomonas quinolone signal (pqs) system, controlled by the transcriptional regulator PqsR, is a key component of this network and represents a promising target for anti-virulence therapies. researchgate.net

Studies have shown that isatin and its derivatives can influence biofilm formation, a critical virulence trait regulated by QS. longwood.edu For example, a library of isatin hydrazone derivatives was tested against P. aeruginosa to determine their effects on biofilm production. longwood.edu The rationale for exploring these compounds is partly based on isatin's structural relation to indole, a known QS signaling molecule that can regulate virulence in P. aeruginosa. longwood.eduresearchgate.net Research indicates that indole and its derivatives can repress the expression of genes involved in the synthesis of PQS signals (the pqs operon), thereby reducing the production of virulence factors like pyocyanin (B1662382) and rhamnolipids. researchgate.net

Further research into isatin-decorated thiazole (B1198619) derivatives has identified compounds with potent antimicrobial and antibiofilm activities. nih.gov Certain derivatives were found to exhibit strong distortion effects on established biofilms at concentrations below their minimum inhibitory concentration (MIC), indicating a specific anti-virulence mechanism rather than bactericidal action. nih.gov Similarly, various oxindole derivatives have demonstrated antibacterial activity against P. aeruginosa. nih.gov The modulation of biofilm and virulence by these 2-oxoindoline analogues suggests a potential mechanism involving the disruption of the PqsR-mediated signaling pathway, although direct inhibition data for this compound itself is not specified in the reviewed literature. Attacking virulence factor production and biofilm formation offers a promising strategy to treat bacterial infections while potentially avoiding the development of antibiotic resistance. longwood.edu

Future Directions and Emerging Research Avenues for 2 Oxoindoline 5 Carboxamide

Advanced Synthetic Methodologies for Enhanced Accessibility and Diversity

The generation of diverse chemical libraries is fundamental to discovering novel drug candidates. While established methods for synthesizing 2-Oxoindoline-5-carboxamide derivatives exist, such as the coupling of 2-oxoindoline-5-carboxylic acid with various amines using reagents like PyBOP, future research is moving towards more advanced and efficient synthetic strategies. nih.gov

Future synthetic efforts will likely concentrate on:

Combinatorial Chemistry: Implementing high-throughput combinatorial synthesis would enable the rapid generation of large, diverse libraries of this compound analogs. This approach, by systematically modifying different positions on the oxindole (B195798) core and the carboxamide side chain, can efficiently explore a vast chemical space to identify structure-activity relationships (SAR). researchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 2-oxoindoline intermediates could streamline the production of these compounds, making them more accessible for research and development.

Green Synthesis: The development of more environmentally friendly synthetic routes is a growing priority. Future methodologies may focus on using greener solvents, catalysts, and microwave-assisted reactions to reduce the environmental impact of producing these compounds. mdpi.com For instance, one method for creating the core structure involves the hydrolysis of 2-oxoindoline-5-carbonitrile (B1586873) using concentrated sulfuric acid, and future work could seek less harsh alternatives.

These advanced synthetic approaches will be crucial for creating a new generation of derivatives with optimized pharmacological properties.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmednexus.org For the this compound scaffold, these computational tools offer immense potential. Integrating AI/ML can enhance various stages of the discovery pipeline, from initial hit identification to predicting clinical trial outcomes. nih.gov

Key applications include:

Generative Chemistry: AI algorithms can design novel this compound derivatives in silico with desired pharmacological profiles, such as improved potency or reduced off-target effects. nih.gov

High-Throughput Virtual Screening (HTVS): ML models can screen vast virtual libraries of compounds to predict their binding affinity for specific biological targets, prioritizing a smaller, more promising set of candidates for experimental validation. nih.gov This significantly reduces the time and cost associated with traditional screening.

Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov

Drug Repurposing: Computational repurposing campaigns, which have already been applied to the broader oxindole scaffold, can identify new therapeutic uses for existing derivatives by predicting their interactions with a wide range of biological targets. nih.govresearchgate.net

A consortium involving MIT and several pharmaceutical companies is already developing data-driven synthesis planning programs, highlighting the growing importance of these technologies in medicinal chemistry. acs.org

Exploration of Novel Biological Targets and Mechanistic Paradigms

Derivatives of the 2-oxoindoline core have demonstrated activity against a range of biological targets, including protein kinases like the RAF/MEK/ERK pathway, Bruton's tyrosine kinase (BTK), and enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). umtm.czacs.org The oxindole ring is considered a "privileged scaffold" due to its ability to interact with diverse biological targets. researchgate.net

Future research will focus on identifying previously unexplored targets and mechanisms of action for this compound derivatives. A key strategy in this endeavor is the use of in silico target prediction and drug repositioning studies. nih.gov For example, a computational repurposing campaign on a library of oxindole-based compounds identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential new target. nih.govresearchgate.net Although the specific compound tested did not show potent inhibition, the study provided a valuable framework for future investigations and highlighted other potential targets for consideration. nih.govresearchgate.net By leveraging these computational approaches alongside experimental validation, researchers can uncover novel therapeutic opportunities for diseases with unmet medical needs.

| Known and Potential Targets | Therapeutic Area | Research Approach |

| RAF/MEK/ERK Pathway | Cancer | Inhibition of cell proliferation researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Enzyme Inhibition nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Enzyme Inhibition nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Cancer, Inflammation | Kinase Inhibition umtm.czacs.org |

| VEGFR-2 (Potential) | Cancer (Angiogenesis) | In silico screening, Kinase Inhibition nih.govekb.eg |

| FLT3 / CDK2 (Potential) | Cancer (Leukemia) | Multi-target Kinase Inhibition mdpi.com |

This table provides examples of known and potential biological targets for the 2-oxoindoline scaffold.

Development of Multi-Targeting and Polypharmacological Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making it difficult to achieve efficacy with single-target drugs. acs.org This has led to the rise of polypharmacology—the design of single molecules that can modulate multiple targets simultaneously. The oxindole scaffold is particularly well-suited for this approach. nih.gov

Notable examples already exist within the broader oxindole class:

Sunitinib , a marketed drug, is a multi-kinase inhibitor that targets several receptor tyrosine kinases. ekb.eg

Derivatives of this compound have been successfully designed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a promising strategy for treating Alzheimer's disease. nih.gov

Researchers have also developed oxindole-based compounds that act as dual inhibitors of FLT3 and CDK2 kinases for potential use in leukemia. mdpi.com

Future research will aim to rationally design new this compound derivatives with precisely tailored polypharmacological profiles. This involves creating hybrid molecules that combine pharmacophores for different targets to achieve synergistic therapeutic effects and potentially overcome drug resistance. ekb.egthieme-connect.com

Innovation in Delivery Systems for Enhanced Biological Impact

The therapeutic effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration. Innovations in drug delivery systems are a critical future direction for this compound derivatives to enhance their bioavailability and target specificity.

Emerging strategies include:

Nanoparticle-Based Delivery: Encapsulating the compounds in nanoparticles can improve their solubility, protect them from premature degradation, and enable targeted delivery to specific tissues, such as tumors, thereby increasing efficacy and reducing systemic side effects.

Prodrugs: Converting the active molecule into a prodrug—an inactive precursor that is metabolized into the active form in vivo—can improve oral absorption and pharmacokinetic properties. google.com

Hydrogel Coatings: For specific applications, delivery systems incorporating hydrogel polymer coatings could provide controlled or sustained release of the drug over time. google.com

By integrating these advanced delivery technologies, the therapeutic window of this compound-based drugs can be significantly widened, leading to safer and more effective treatments. google.com

Q & A

Q. What are the established synthetic routes for 2-Oxoindoline-5-carboxamide, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically involves cyclization and amidation steps. Key reagents include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as seen in analogous carboxamide syntheses . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be rigorously documented to ensure reproducibility, aligning with guidelines requiring detailed experimental protocols . Characterization via H/C NMR and HPLC (purity ≥95%) is essential to confirm structural integrity .

Q. How can researchers validate the purity and identity of this compound in experimental settings?

Purity validation requires orthogonal analytical methods:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column.

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR to verify carbonyl (C=O) and amide (N-H) functional groups .

- Melting Point Consistency : Compare observed mp with literature values (e.g., related indole derivatives show mp ranges of 208–259°C) .

Q. What are the primary biological targets or mechanisms of action associated with this compound?